N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide
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Overview
Description
N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide is a chemical compound that features a tert-butyl group, a cyanocyclopropane moiety, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the sulfonamide group. One common method involves the reaction of tert-butylamine with a cyanocyclopropane derivative under controlled conditions. The reaction is often catalyzed by a suitable base and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The cyanocyclopropane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(Tert-butyl)-1-cyanocyclopropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyanocyclopropane moiety may participate in covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl amides: These compounds share the tert-butyl group and amide functionality but differ in their overall structure and reactivity.
tert-butanesulfinamide: This compound features a sulfinamide group and is used in asymmetric synthesis.
tert-butyl esters: These esters are used as protecting groups in organic synthesis and have different reactivity compared to sulfonamides.
Uniqueness
The presence of the cyanocyclopropane moiety adds to its versatility in chemical transformations and biological interactions .
Properties
IUPAC Name |
N-tert-butyl-1-cyanocyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMNMVBGVVMJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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